1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated imidazo[1,2-a]pyrimidine core, a nitro-substituted phenyl ring, and a piperazine moiety
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the imidazole ring is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures . The derivatives of 1, 3-diazole show different biological activities .
Biochemical Pathways
It’s known that imidazole derivatives possess various biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure, and imidazole derivatives are known to have a broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, which is then brominated at the 3-position. The brominated intermediate is subsequently reacted with a piperazine derivative that contains the nitro-substituted phenyl ring. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The piperazine ring can be modified by introducing different substituents at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted piperazine derivatives
Scientific Research Applications
1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-({3-chloro-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 1-({3-iodo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-amino-4-(trifluoromethyl)phenyl]piperazine
Uniqueness
The uniqueness of 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity, while the nitro group contributes to its potential bioactivity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-5,7-dimethyl-2-[[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrF3N6O2/c1-12-9-13(2)29-18(21)15(26-19(29)25-12)11-27-5-7-28(8-6-27)16-4-3-14(20(22,23)24)10-17(16)30(31)32/h3-4,9-10H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZFREPFHILKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CN3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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